Methyl 5-isopropoxypyrimidine-2-carboxylate
Description
Methyl 5-isopropoxypyrimidine-2-carboxylate is a pyrimidine derivative featuring a methyl ester group at position 2 and an isopropoxy substituent at position 4. isopropoxy) . The molecular formula of the hydroxyl analog is C₆H₆N₂O₃, and its SMILES notation is COC(=O)C₁=NC=C(C=N₁)O. Substituting the hydroxyl group with isopropoxy (-OCH(CH₃)₂) introduces steric bulk and increased lipophilicity, which may significantly alter solubility, reactivity, and biological interactions compared to its hydroxyl counterpart .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 5-propan-2-yloxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)14-7-4-10-8(11-5-7)9(12)13-3/h4-6H,1-3H3 |
InChI Key |
UIGXTWNTSODTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(N=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-isopropoxypyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol and heated to reflux for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 5-isopropoxypyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-isopropoxypyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 5-isopropoxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Functional Group Variations
Key structural analogs and their substituent differences are summarized below:
Key Observations:
- Electron-Withdrawing Groups : Compounds like Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (A115580) feature a CF₃ group, which is strongly electron-withdrawing. This contrasts with the electron-donating isopropoxy group, altering the pyrimidine ring's electronic properties and reactivity .
- Ester Variations : Methyl esters (e.g., target compound) are less lipophilic than ethyl esters (e.g., A107500), influencing pharmacokinetic profiles .

Physicochemical Properties
- Solubility : Hydroxyl-containing analogs (e.g., CID 53678611) exhibit higher aqueous solubility due to H-bonding capacity, whereas isopropoxy and trifluoromethyl groups reduce polarity .
- Volatility : Methyl esters (e.g., methyl salicylate in Table 3 of ) are more volatile than ethyl esters, but pyrimidine derivatives generally have low volatility due to aromaticity and higher molecular weight .
Biological Activity
Methyl 5-isopropoxypyrimidine-2-carboxylate (also known as methyl 5-propan-2-yloxypyrimidine-2-carboxylate) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12N2O3
- Molecular Weight : 196.20 g/mol
- CAS Number : 2122505-71-7
Synthesis
The synthesis of this compound involves several chemical reactions, typically starting with the formation of a pyrimidine ring through condensation reactions. The introduction of the isopropoxy group and subsequent carboxylation are critical steps in producing this compound. The following table summarizes the synthetic routes:
| Step | Description |
|---|---|
| Formation of Pyrimidine | Condensation of β-dicarbonyl compound with guanidine derivative |
| Introduction of Isopropoxy | Alkylation using isopropyl alcohol and a base |
| Carboxylation | Reaction with carbon dioxide under high pressure |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and potentially acting as an antiviral agent. For instance, studies have demonstrated its efficacy against certain strains of bacteria and viruses, suggesting its potential use in treating infections .
The biological activity of this compound is thought to involve modulation of specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, including:
- MAPK Signaling Pathway
- JAK/STAT Signaling
- Apoptosis Modulation
These mechanisms highlight its potential role in regulating cellular processes such as proliferation, apoptosis, and immune responses .
Case Studies
- Antiviral Activity : A study investigating the antiviral properties of this compound found that it significantly reduced viral replication in vitro. The compound was shown to interfere with viral entry into host cells, making it a candidate for further development as an antiviral drug .
- Antibacterial Efficacy : Another research focused on the antibacterial effects revealed that this compound effectively inhibited the growth of Gram-positive bacteria. The study suggested that its mechanism involves disrupting bacterial cell wall synthesis .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Methyl 5-methoxypyrimidine-2-carboxylate | Moderate antibacterial activity | Different alkoxy substitution |
| Methyl 5-(hydroxymethyl)pyridine-2-carboxylate | Antiviral properties | Hydroxymethyl group impacts solubility |
| Methyl pyrimidine-2-carboxylate | General biochemical reagent | Lacks isopropoxy group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

